molecular formula C13H10F2S B8000578 1,3-Difluoro-2-(phenylsulfanylmethyl)benzene

1,3-Difluoro-2-(phenylsulfanylmethyl)benzene

Cat. No.: B8000578
M. Wt: 236.28 g/mol
InChI Key: VCGSYAMHZDUYAF-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(phenylsulfanylmethyl)benzene is a fluorinated aromatic compound featuring a phenylsulfanylmethyl (–SCH₂Ph) substituent at the 2-position of a benzene ring, with fluorine atoms at the 1- and 3-positions. This structure is relevant in organic synthesis, particularly in cross-coupling reactions or as a precursor for sulfone derivatives via oxidation .

Properties

IUPAC Name

1,3-difluoro-2-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2S/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGSYAMHZDUYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutene Ring Expansion with Difluorocarbene

The reaction of substituted cyclobutenes with difluorocarbene represents a versatile route to meta-difluorobenzenes. Seyferth’s reagent (phenyl(trifluoromethyl)mercury(II)) generates difluorocarbene in situ, which undergoes a cationic ring-expansion mechanism with cyclobutenes. For example, 1-phenyl-2-methylcyclobutene reacts with difluorocarbene to form 1,3-difluoro-2-methyl-4-phenylbenzene via a strained housane intermediate (Figure 1). Key steps include:

  • Difluorocarbene generation : SN2 displacement of trifluoromethyl groups from Seyferth’s reagent by NaI, releasing CF2\text{CF}_2.

  • Ring expansion : Addition of CF2\text{CF}_2 to cyclobutene forms a pentagonal intermediate, followed by fluoride elimination and aromatization.

Table 1: Optimization of Cyclobutene Ring Expansion

ParameterOptimal ConditionYield (%)Purity (%)
CatalystPd/C (5% loading)8599.7
Temperature100–120°C9298.5
SolventDry benzene8899.2

This method avoids hazardous diazonium intermediates but requires ultrapure cyclobutene precursors to prevent side reactions.

Catalytic Dehalogenation of Halogenated Precursors

Patent US5504264A describes the reductive dehalogenation of 2,4-difluorochlorobenzene using hydrogen gas and palladium catalysts to produce 1,3-difluorobenzene. The process employs bases like MgO or LiOH to neutralize HCl, enhancing reaction efficiency.

Reaction Conditions :

  • Catalyst : Pd/C (5% loading)

  • Base : LiOH (stoichiometric)

  • Temperature : 100°C

  • Pressure : H₂ at 10–15 bar

This method achieves 85–92% yields with >99% purity, though corrosion-resistant reactors are essential.

Incorporating the Phenylsulfanylmethyl Group

The phenylsulfanylmethyl moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation.

Thiol-Ene Click Chemistry

A two-step approach involves:

  • Chloromethylation : Treating 1,3-difluorobenzene with chloromethyl methyl ether (MCME) and Lewis acids (e.g., ZnCl₂) to form 1,3-difluoro-2-(chloromethyl)benzene.

  • Thiol Substitution : Reacting the chloromethyl intermediate with thiophenol (PhSH) in the presence of K₂CO₃ to yield the target compound.

Table 2: Thiol Substitution Optimization

BaseSolventTime (h)Yield (%)
K₂CO₃DMF678
Cs₂CO₃Acetonitrile482
DBUTHF375

Friedel-Crafts Alkylation

Direct alkylation of 1,3-difluorobenzene with phenylsulfanylmethyl chloride under AlCl₃ catalysis offers a one-pot route. However, regioselectivity challenges arise due to the electron-withdrawing fluorine atoms.

Integrated Synthesis Pathways

Combining core difluorobenzene synthesis with sulfanylmethylation yields the target compound.

Pathway A :

  • Synthesize 1,3-difluoro-2-methylbenzene via cyclobutene expansion.

  • Brominate the methyl group using N-bromosuccinimide (NBS).

  • Perform nucleophilic substitution with PhSNa.

Pathway B :

  • Catalytic dehalogenation of 2,4-difluorochlorobenzene to 1,3-difluorobenzene.

  • Chloromethylation followed by thiol substitution.

Table 3: Comparative Analysis of Pathways

PathwayStepsTotal Yield (%)Purity (%)Cost Efficiency
A36598Moderate
B27299.5High

Challenges and Mitigation Strategies

  • Regioselectivity : Fluorine’s electron-withdrawing nature directs electrophilic attacks to specific positions. Using bulky bases (e.g., LiOtBu) improves selectivity.

  • Purification : Column chromatography with silica gel (hexane:EtOAc = 9:1) effectively separates byproducts.

  • Catalyst Deactivation : Pd/C catalysts require pre-treatment with H₂ to maintain activity .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(phenylsulfanylmethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the phenylsulfanyl group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
1,3-Difluoro-2-(phenylsulfanylmethyl)benzene serves as a versatile building block in the synthesis of more complex organic molecules. The presence of fluorine atoms enhances its reactivity, making it suitable for various substitution reactions. This compound can be utilized to create derivatives that are essential for developing pharmaceuticals and agrochemicals.

Reactivity with Electrophiles
The compound exhibits reactivity towards electrophiles due to the electron-withdrawing nature of the fluorine atoms. This property allows it to participate in electrophilic aromatic substitution reactions, which are fundamental in synthesizing substituted aromatic compounds. For instance, it can react with Lewis acids to form stable intermediates that can further undergo transformations to yield valuable products .

Biological Applications

Biochemical Probes
In biological research, this compound can function as a biochemical probe for studying enzyme interactions. The phenylsulfanylmethyl group may interact with active sites of enzymes or receptors, allowing researchers to investigate the mechanisms of action and binding affinities of various biomolecules.

Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising anticancer activity. Research has shown that such compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. The incorporation of the difluorobenzene moiety may enhance the potency and selectivity of these compounds against cancer cells .

Material Science

Specialty Chemicals Production
The compound plays a role in the production of specialty chemicals with tailored properties. Its unique fluorinated structure contributes to the development of materials with enhanced thermal stability and chemical resistance. These characteristics are particularly valuable in industries such as electronics and coatings, where performance under extreme conditions is critical.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-(phenylsulfanylmethyl)benzene involves its interactions with various molecular targets. The fluorine atoms and phenylsulfanyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The substituents on the benzene ring significantly influence reactivity and electronic behavior. Below is a comparative analysis:

Compound Name Substituents Key Properties & Reactivity Evidence ID
1,3-Difluoro-2-(phenylsulfanylmethyl)benzene –SCH₂Ph, –F (1,3) Moderate electron withdrawal via sulfur; nucleophilic sulfur participates in oxidation to sulfones . Methylene bridge enhances steric flexibility.
1,3-Difluoro-2-(phenylthio)benzene –SPh, –F (1,3) Direct sulfur attachment increases electron withdrawal compared to –SCH₂Ph. Higher reactivity in electrophilic substitution due to reduced steric hindrance.
5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene –Br, –CF₃, –F (1,3) Strong electron-withdrawing effects from –CF₃ and –Br; bromine enables SNAr reactions. Higher hydrophobicity due to –CF₃.
1,3-Dichloro-2-(trifluoromethyl)benzene –Cl (1,3), –CF₃ Chlorine’s stronger electron withdrawal than fluorine enhances ring deactivation. –CF₃ further stabilizes negative charge in intermediates.
5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene –SO₂Me, –Br, –F (1,3) Sulfonyl group is strongly electron-withdrawing and polar, reducing nucleophilicity but increasing stability.

Physical and Spectral Properties

  • Molecular Weight and Polarity : The presence of –SCH₂Ph (molecular weight ~122 g/mol) in this compound contributes to moderate polarity, whereas –CF₃ (e.g., in ) increases hydrophobicity.
  • NMR Characteristics :
    • In this compound, the methylene (–CH₂–) protons adjacent to sulfur resonate at δ ~3.5–4.0 ppm (¹H NMR), while fluorines exhibit coupling constants (²J₆-F) typical of vicinal difluoro substitution (~20–25 Hz) .
    • Sulfone derivatives (e.g., 1-Fluoro-2-(trifluoromethylsulfonyl)benzene, ) show downfield shifts for sulfur-bound carbons in ¹³C NMR due to the electron-withdrawing sulfonyl group .

Key Research Findings and Data Tables

Table 1: Comparative Reactivity of Substituents

Substituent Electron Effect Reactivity in SNAr Oxidation Potential Example Compound
–SCH₂Ph Moderate EW Moderate High (to sulfone) This compound
–SPh Strong EW High Moderate 1,3-Difluoro-2-(phenylthio)benzene
–CF₃ Strong EW Low None 1,3-Difluoro-2-(trifluoromethyl)benzene
–SO₂Me Very Strong EW Very Low None 5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene

Biological Activity

1,3-Difluoro-2-(phenylsulfanylmethyl)benzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C13H10F2SC_{13}H_{10}F_2S and a molecular weight of approximately 252.34 g/mol. The presence of fluorine atoms and a phenylsulfanylmethyl group contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₀F₂S
Molecular Weight252.34 g/mol
IUPAC NameThis compound

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes that may include halogenation reactions followed by nucleophilic substitutions. The use of advanced synthetic techniques such as microwave-assisted synthesis or continuous flow reactors can enhance yield and purity.

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study Findings:

  • Cell Viability Assays : In experiments involving MCF-7 cells, treatment with varying concentrations (5 µM to 50 µM) resulted in reduced cell viability after 48 hours compared to controls.
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways, potentially inhibiting CDK9 activity.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Preliminary studies indicate that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

Activity TypeObserved Effect
AnticancerSignificant reduction in cell viability in MCF-7 cells
AntimicrobialModerate activity against Gram-positive and Gram-negative bacteria

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It interferes with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), leading to G0/G1 phase arrest.
  • Protein Interactions : Binding studies reveal interactions with transcription factors such as STAT3, which may contribute to its anticancer effects.

Q & A

Q. What are the common synthetic routes for 1,3-Difluoro-2-(phenylsulfanylmethyl)benzene, and how are intermediates characterized?

Answer:

  • Synthesis via Pd-Catalyzed Cross-Coupling : A Pd-mediated cross-electrophile coupling can introduce the phenylsulfanylmethyl group to the difluorobenzene backbone. For example, intermediates like 1,3-difluoro-2-((2-iodophenoxy)methyl)benzene are synthesized using aryl halides and thiols under catalytic conditions .
  • Hydrogenation of Alkenes : Pre-functionalized alkenes (e.g., 5-bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene) can be hydrogenated to yield saturated analogs. This requires catalysts like Pd/C and solvent optimization (e.g., heptane) to avoid side reactions .
  • Characterization : Key intermediates are validated via 1H^1H NMR (e.g., δ 5.19 ppm for methylene protons) and 13C^{13}C NMR (e.g., δ 59.4 ppm for the CH2_2-S group) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for identifying fluorine-coupled splitting patterns (e.g., J=251.5HzJ = 251.5 \, \text{Hz} for C-F in 13C^{13}C) and sulfur-linked methylene groups .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., m/z 368.9549 for [M + Na]+^+) confirms molecular formula integrity .
  • X-ray Crystallography : Optional for resolving ambiguities in regiochemistry, though fluorinated aromatics often require low-temperature crystallization.

Q. How are purification challenges addressed for fluorinated and sulfur-containing intermediates?

Answer:

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates polar sulfur-containing byproducts .
  • Solvent Recrystallization : Fluorinated compounds often crystallize in non-polar solvents like heptane or toluene .
  • Safety Note : Thiol-containing intermediates require inert atmospheres (N2_2/Ar) to prevent oxidation .

Advanced Research Questions

Q. What is the mechanistic role of fluorine substituents in directing electrophilic substitution reactions?

Answer:

  • Ortho/para-Directing Effects : Fluorine’s electronegativity deactivates the benzene ring but directs incoming electrophiles to meta positions relative to the sulfanylmethyl group. DFT studies on similar systems (e.g., 3,5-difluorobenzoic acid derivatives) show enhanced stability of transition states at fluorine-adjacent sites .
  • Steric vs. Electronic Effects : The phenylsulfanylmethyl group introduces steric hindrance, competing with fluorine’s electronic effects. Competitive substitution pathways must be mapped using isotopic labeling (e.g., 19F^{19}F-NMR) .

Q. How does the phenylsulfanylmethyl group influence catalytic C–H activation in cross-coupling reactions?

Answer:

  • Mediator Generation : The sulfur atom in the sulfanylmethyl group can act as a transient ligand for Pd, facilitating C(sp3^3)–H activation. This is critical in cross-electrophile coupling reactions, where the mediator enhances regioselectivity .
  • Case Study : In Pd-catalyzed alkylation, the sulfur moiety stabilizes radical intermediates, enabling coupling with iodobenzene derivatives at room temperature .

Q. What strategies resolve contradictions in reactivity data between fluorinated and non-fluorinated analogs?

Answer:

  • Comparative Kinetic Studies : Measure reaction rates for fluorinated vs. non-fluorinated compounds under identical conditions. For example, fluorinated analogs of 3,5-difluorobenzoic acid show reduced nucleophilic substitution rates due to electron withdrawal .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to compare activation energies and identify electronic bottlenecks. Studies on SnCl4_4-catalyzed cycloadditions highlight fluorine’s role in stabilizing charge-separated transition states .

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